Paracetamol sulfate potassium salt
Overview
Description
Acetaminophen sulfate is an inactive metabolite of the antipyretic and analgesic agent acetaminophen. It is formed from acetaminophen via the sulfotransferase (SULT) isoforms SULT2A1, SULT1E1, SULT1A1, SULT1A3, and SULT1A4.
A metabolite of 4-Acetaminophen (Paracetamol) as blood platelet aggregation inhibitor.
Mechanism of Action
Target of Action
The primary target of 4-Acetaminophen Sulfate Potassium Salt, also known as Paracetamol sulfate potassium salt or Acetaminophen sulfate potassium salt, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in the mediation of pain and inflammation .
Mode of Action
The compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, an early step in the prostaglandin synthesis pathway . As a result, the production of prostaglandins is reduced, leading to decreased pain and inflammation .
Biochemical Pathways
The action of 4-Acetaminophen Sulfate Potassium Salt affects the prostaglandin synthesis pathway . By inhibiting the COX enzyme, the compound disrupts this pathway, reducing the production of prostaglandins . This has downstream effects such as the reduction of pain and inflammation .
Pharmacokinetics
The compound is metabolized by the liver and excreted in urine as conjugates with glucuronic acid, sulfate, and glutathione . These properties impact the bioavailability of the compound, with the sulfate conjugate being one of the major metabolites .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of prostaglandin production, leading to decreased pain and inflammation . Additionally, the compound might inhibit atherosclerosis through its antioxidant activity .
Action Environment
The action, efficacy, and stability of 4-Acetaminophen Sulfate Potassium Salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Furthermore, the presence of other substances, such as other drugs or food, can affect the absorption and metabolism of the compound, thereby influencing its action and efficacy .
Properties
IUPAC Name |
potassium;(4-acetamidophenyl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYPYWFCUWHZMZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10066-90-7 (Parent) | |
Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40185901 | |
Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32113-41-0 | |
Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paracetamol sulfate potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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